3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene
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Overview
Description
3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is a chemical compound with the molecular formula C6H9ClN2 and a molecular weight of 144.6 g/mol. It is an intermediate used in the synthesis of Bicyclo Risperidone, which is an impurity of Risperidone, a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist.
Chemical Reactions Analysis
3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including substitution reactions. It is used as an intermediate in the synthesis of other compounds, such as Bicyclo Risperidone
Scientific Research Applications
3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is primarily used in scientific research as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of Bicyclo Risperidone, which is an impurity of Risperidone, a medication used to treat schizophrenia and bipolar disorder. Additionally, it may have applications in other areas of chemistry and biology, although specific details are limited.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2-diazabicyclo[22 as an intermediate in the synthesis of Bicyclo Risperidone, it contributes to the formation of compounds that act as serotonin (5-HT2) and dopamine (D2) receptor antagonists. These receptors are involved in various neurological processes, and their modulation can have therapeutic effects.
Comparison with Similar Compounds
3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene can be compared to other diazabicyclo compounds, such as 2,3-diazabicyclo[2.2.2]oct-2-ene. While both compounds share a similar bicyclic structure, this compound has a chlorine atom at the 3-position, which may impart different chemical properties and reactivity . The unique substitution pattern of this compound makes it distinct from other similar compounds.
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-1,2-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C6H9ClN2/c7-6-5-1-3-9(8-6)4-2-5/h5H,1-4H2 |
InChI Key |
BDRIFOBDGXOYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=N2)Cl |
Origin of Product |
United States |
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